molecular formula C9H7BrF3NO2 B1513338 Ethyl 4-bromo-6-(trifluoromethyl)nicotinate CAS No. 1196146-14-1

Ethyl 4-bromo-6-(trifluoromethyl)nicotinate

Cat. No.: B1513338
CAS No.: 1196146-14-1
M. Wt: 298.06 g/mol
InChI Key: QMFXUMLHKBTNII-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-(trifluoromethyl)nicotinate (CAS 1196146-14-1) is a nicotinic acid derivative characterized by a pyridine ring substituted with a bromine atom at position 4, a trifluoromethyl (-CF₃) group at position 6, and an ethyl ester at position 3. The ethyl ester group enhances lipophilicity, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name

ethyl 4-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-4-14-7(3-6(5)10)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFXUMLHKBTNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856820
Record name Ethyl 4-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196146-14-1
Record name Ethyl 4-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196146-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Ethyl 4-bromo-6-(trifluoromethyl)nicotinate is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-6-(trifluoromethyl)nicotinate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the binding affinity of the compound to biological targets, leading to various biological activities.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between Ethyl 4-bromo-6-(trifluoromethyl)nicotinate and its analogues:

Compound Name CAS Number Substituents (Position) Molecular Formula Key Features
This compound 1196146-14-1 -Br (4), -CF₃ (6), -COOEt (3) C₉H₇BrF₃NO₂ Bromine at position 4 enables nucleophilic substitution reactions .
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate N/A -Br (6), -CF₃ (4), -COOEt (3) C₉H₇BrF₃NO₂ Bromine/CF₃ positional swap alters electronic distribution and reactivity .
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate 1672655-82-1 -Br (5), -Cl (6), -CF₃ (2), -COOEt (3) C₉H₆BrClF₃NO₂ Dual halogen substituents enhance potential for cross-coupling reactions .
Methyl 2-bromo-6-(trifluoromethyl)nicotinate 144740-56-7 -Br (2), -CF₃ (6), -COOMe (3) C₈H₅BrF₃NO₂ Methyl ester reduces steric bulk compared to ethyl, affecting solubility .
Ethyl 2-(4-(trifluoromethyl)phenyl)nicotinate 339538-64-6 -Ph(CF₃) (2), -COOEt (3) C₁₅H₁₂F₃NO₂ Aromatic substituent increases lipophilicity and π-π stacking potential .
Ethyl 6-(trifluoromethyl)nicotinate 597532-36-0 -CF₃ (6), -COOEt (3) C₉H₈F₃NO₂ Absence of bromine simplifies synthesis but reduces functionalization sites .
6-(Trifluoromethyl)nicotinic acid 231291-22-8 -CF₃ (6), -COOH (3) C₇H₄F₃NO₂ Free carboxylic acid group enables salt formation and metal coordination .

Key Comparative Insights

Substituent Position and Reactivity
  • Bromine Position : Bromine at position 4 (target compound) vs. 2 or 5 (e.g., CAS 144740-56-7, 1672655-82-1) significantly impacts reactivity. Position 4 bromine is more amenable to nucleophilic aromatic substitution (SNAr) due to para-directing effects of the ester group .
  • Trifluoromethyl Group : The -CF₃ group at position 6 (target compound) is a strong electron-withdrawing group, stabilizing the pyridine ring and directing electrophilic attacks to specific positions .
Ester Group Variations
  • Ethyl vs. methyl esters influence solubility and metabolic stability. Ethyl esters generally exhibit higher lipophilicity, enhancing membrane permeability in drug design .
Functionalization Potential
  • Halogenated derivatives (e.g., CAS 1672655-82-1) are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), while non-halogenated analogues (e.g., CAS 597532-36-0) serve as simpler intermediates .
  • The carboxylic acid derivative (CAS 231291-22-8) is critical for prodrug development and coordination chemistry .

Biological Activity

Ethyl 4-bromo-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H7BrF3NO2
  • CAS Number : 1196146-14-1
  • Functional Groups : Bromine and trifluoromethyl groups enhance lipophilicity and reactivity.

The biological activity of this compound is attributed to its interaction with various biological macromolecules. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, while the bromine atom can participate in nucleophilic substitution reactions. This compound may act on specific enzymes or receptors, modulating their activity through both covalent and non-covalent interactions.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1512
Escherichia coli1810
Pseudomonas aeruginosa1415

The results indicate that this compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. A study demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of several nicotinate derivatives, including this compound. The compound was found to be particularly effective against resistant strains of bacteria, highlighting its potential as a novel antibiotic .
  • Case Study on Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. The results showed a marked decrease in edema and inflammatory markers following treatment with this compound .

Applications in Drug Development

The unique chemical properties of this compound make it a valuable building block in drug synthesis. Its ability to interact with biological targets suggests potential applications in developing therapies for infections and inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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